molecular formula C18H32O14 B3069506 beta Glucan CAS No. 9051-97-2

beta Glucan

Cat. No. B3069506
CAS RN: 9051-97-2
M. Wt: 472.4 g/mol
InChI Key: SPMCUTIDVYCGCK-IIIGWGBSSA-N
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Description

Beta-glucans are a group of β-D-glucose polysaccharides naturally occurring in the cell walls of cereals, bacteria, and fungi . They form a linear backbone with 1–3 β-glycosidic bonds but vary with respect to molecular mass, solubility, viscosity, branching structure, and gelation properties . They are used as texturing agents in various nutraceutical and cosmetic products, and as soluble fiber supplements .


Synthesis Analysis

Beta-glucans are synthesized using a recombinantly produced β-1,3-glucan phosphorylase by fine-tuning solution conditions during particle nucleation and growth . The synthesis results in interconnected parallel hexagonal lamellae composed of 8 nm thick sheets of highly expanded paracrystals .


Molecular Structure Analysis

Beta-glucans are chains of D-glucose polysaccharides linked by β-type glycosidic bonds . The most common forms of β-glucans are those comprising D-glucose units with β-1,3 links . Yeast and fungal β-glucans contain 1-6 side branches, while cereal β-glucans contain both β-1,3 and β-1,4 backbone bonds .


Chemical Reactions Analysis

Beta-glucans are known to have a technological influence on the filter performance time because of their functional properties as viscous, gel-forming hydrocolloids . They are also known to form a complex with reagent R2 in buffered conditions at pH 8 that is proportional to the concentration of high molecular weight β-glucan in the sample .


Physical And Chemical Properties Analysis

Beta-glucans form a linear backbone with 1–3 β-glycosidic bonds but vary with respect to molecular mass, solubility, viscosity, branching structure, and gelation properties . They are known to have a technological influence on the filter performance time because of their functional properties as viscous, gel-forming hydrocolloids .

Mechanism of Action

Target of Action

Beta Glucan, a type of polysaccharide, primarily targets immune cells such as leukocytes . It has a binding capacity to different receptors on these cells, which leads to the stimulation of immune responses . The primary targets include macrophages, natural killer cells, and neutrophils .

Mode of Action

Beta Glucan interacts with its targets by binding to specific receptors on immune cells . This binding stimulates the release of cytokines and chemokines . These signaling proteins then stimulate immunocompetent cells such as monocytes, macrophages, and neutrophils for killing pathogens through phagocytosis, oxidative burst, and cytotoxic killing activities . They also create immunological memories and specific antibodies through the activation of T and B lymphocytes .

Biochemical Pathways

Beta Glucan affects several biochemical pathways. It stimulates the release of cytokines and chemokines in response to immune cell surface receptors . These signaling proteins stimulate immunocompetent cells, leading to the activation of various immune responses . Beta Glucan can also modulate some important biochemical properties, providing a more competent immune profile .

Pharmacokinetics

As a result, carbohydrates are absorbed more slowly, resulting in more steady blood sugar .

Result of Action

The action of Beta Glucan results in a variety of molecular and cellular effects. It enhances the activity of immune cells, leading to increased bactericidal activity, cytokine productivity, and survival fit ability at cellular levels . It also stimulates the immune system, enhancing disease resistance by increasing functional and decreasing deleterious responses .

Action Environment

The action of Beta Glucan can be influenced by environmental factors. It plays a crucial role in the activation of the functional plant innate immune system, triggering signaling cascades that result in the accumulation of different pathogenesis-related proteins, reactive oxygen species, antioxidant defense enzymes, and the activation of the mitogen-activated protein kinase (MAPK) pathway . This makes Beta Glucan an eco-friendly, biodegradable, and economical biopolymer with important roles for acquiring adaptations to mitigate climate change in crop plants .

Safety and Hazards

Taking larger amounts of beta-glucans as medicine is possibly safe for up to 8-12 weeks . There have been no reported side effects from taking beta-glucans by mouth . When applied to the skin, beta-glucans are possibly safe when used for a short time period . They can cause skin rash in some people .

Future Directions

Beta-glucans are being tested for clinical efficacy in clinical trials for a variety of conditions, including inflammatory conditions, cardiometabolic diseases, obesity, and cancer . Over 200 clinical trials of β-glucans are completed or in progress, suggesting their diverse biological properties might have significant therapeutic potential .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[(2S,3R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2/t6-,7+,8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMCUTIDVYCGCK-IIIGWGBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](CO[C@@H]([C@H]3O)CO)O)CO)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

9012-72-0, 9051-97-2
Record name D-Glucan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-Glucan, (1.fwdarw.3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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